molecular formula C21H28O2 B13141363 (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B13141363
M. Wt: 312.4 g/mol
InChI Key: WWYNJERNGUHSAO-NARPSSSGSA-N
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Description

The compound (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one (CAS: 87585-03-3) is a steroidal derivative with a complex polycyclic framework. Key structural features include:

  • 13-ethyl group: Enhances lipophilicity and metabolic stability.
  • 3-keto and 17-hydroxy groups: Common in bioactive steroids, facilitating receptor binding and hydrogen bonding .

Its molecular formula is C21H28O3, with a molecular weight of 328.46 g/mol and >95% purity for research use . The stereochemistry (14S,17R) is critical for its biological activity, as minor stereochemical changes can drastically alter potency .

Properties

Molecular Formula

C21H28O2

Molecular Weight

312.4 g/mol

IUPAC Name

(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16?,17?,18?,19-,20?,21-/m0/s1

InChI Key

WWYNJERNGUHSAO-NARPSSSGSA-N

Isomeric SMILES

CCC12CCC3C([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CCC34

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Acetylation of the 17-Hydroxyl Group

The tertiary hydroxyl group at position 17 undergoes acetylation under acidic conditions. This reaction is critical for synthesizing derivatives with modified pharmacokinetic properties.

Reaction Conditions :

  • Reagents : Acetic anhydride, 70% aqueous perchloric acid

  • Solvent : Acetic acid

  • Procedure : Vigorous stirring under nitrogen, followed by hydrolysis with aqueous hydrochloric acid .

Product :
(14S,17R)-17-acetoxy-13-ethyl-17-ethynyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one .

Reaction Type Conditions Yield Reference
AcetylationAc₂O, HClO₄, 20 min, 25°CHigh

Oximation at the 3-Keto Group

The ketone at position 3 reacts with hydroxylamine to form an oxime, enabling further functionalization or purification.

Reaction Conditions :

  • Reagents : Hydroxylamine hydrochloride, sodium acetate

  • Procedure : Oximation at 60°C, followed by chromatographic separation of geometric isomers (syn/anti) .

Product :
(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-3-(hydroxyimino)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene .

Reaction Type Conditions Key Observation Reference
OximationNH₂OH·HCl, NaOAc, 60°CIsomer separation required

Hydrolysis of Acetate Esters

The 17-acetate derivative undergoes hydrolysis to regenerate the hydroxyl group, demonstrating reversibility in functional group transformations.

Reaction Conditions :

  • Reagents : 10% aqueous hydrochloric acid

  • Procedure : Hydrolysis at ambient temperature for 1 hour .

Product :
Recovery of the parent compound (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one .

Reaction Type Conditions Efficiency Reference
HydrolysisHCl (10%), 25°C, 1 hrQuantitative

Stereochemical Considerations

The stereochemistry at positions 14 (S) and 17 (R) influences reaction outcomes. For example:

  • Acetylation : The bulky ethynyl group at C17 restricts nucleophilic attack to the hydroxyl group’s specific face .

  • Oximation : Syn/anti isomerism in the oxime product necessitates chromatographic separation .

Stability Under Acidic Conditions

The compound’s enol acetate derivative (formed as a minor byproduct during acetylation) is acid-labile, decomposing to regenerate the parent ketone .

Comparative Reactivity of Functional Groups

Functional Group Reactivity Key Reaction
3-KetoHigh (nucleophilic addition)Oximation, reduction to alcohol
17-HydroxylModerate (electrophilic substitution)Acetylation, oxidation
EthynylLow (stable under mild conditions)N/A

Scientific Research Applications

Contraceptive Use

Levonorgestrel is widely recognized for its role in contraceptive methods. It is a key ingredient in various hormonal contraceptives including:

  • Oral Contraceptives : Used in combination with estrogens to prevent ovulation.
  • Emergency Contraceptive Pills (ECPs) : Such as Plan B and Next Choice, which are designed to prevent pregnancy after unprotected intercourse.

Efficacy

Studies indicate that Levonorgestrel is effective in preventing ovulation and altering the endometrial lining to prevent implantation of a fertilized egg. Its efficacy as an emergency contraceptive is notably high when taken within 72 hours post-intercourse .

Menstrual Regulation

Levonorgestrel is also utilized in the management of menstrual disorders:

  • Dysmenorrhea : It helps alleviate severe menstrual cramps.
  • Amenorrhea : Used to induce menstruation in women who have missed periods due to hormonal imbalances.

Clinical Findings

Clinical trials have shown that Levonorgestrel can significantly reduce menstrual pain and regulate cycles in women with irregular menstruation .

Endometriosis Treatment

Levonorgestrel has therapeutic applications in treating endometriosis:

  • Mechanism : It works by reducing estrogen levels and suppressing the growth of endometrial tissue outside the uterus.

Research Insights

Research has demonstrated that patients using Levonorgestrel implants experience reduced pain and improved quality of life compared to those not receiving treatment .

Hormone Replacement Therapy (HRT)

In combination with estrogen in hormone replacement therapy for menopausal women:

  • Benefits : Helps manage symptoms such as hot flashes and osteoporosis risk.

Studies

Clinical studies indicate that the combination of estrogen and Levonorgestrel can reduce menopausal symptoms effectively while minimizing the risk of endometrial hyperplasia .

Potential Cancer Treatment

Emerging research suggests potential applications of Levonorgestrel in oncology:

  • Breast Cancer : Some studies are investigating its role in hormone-sensitive breast cancer treatment due to its progestational effects.

Ongoing Research

Current research is exploring the efficacy of Levonorgestrel in combination therapies for hormone-receptor-positive breast cancer patients .

Summary Table of Applications

ApplicationDescriptionKey Findings
Contraceptive UsePrevents ovulation; used in ECPsHigh efficacy when taken within 72 hours
Menstrual RegulationAlleviates dysmenorrhea; induces menstruationSignificant reduction in menstrual pain reported
Endometriosis TreatmentSuppresses growth of endometrial tissueImproved quality of life for patients
Hormone Replacement TherapyManages menopausal symptomsReduces hot flashes; minimizes endometrial hyperplasia risk
Potential Cancer TreatmentInvestigating role in hormone-sensitive breast cancerOngoing studies exploring combination therapies

Mechanism of Action

The mechanism of action of (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to various physiological effects. The compound’s structure allows it to bind to these targets with high affinity, influencing their activity and function.

Comparison with Similar Compounds

Research Findings and Unresolved Questions

Key Research Insights

Receptor Specificity : Molecular docking studies suggest the 17-ethynyl group in the target compound may interact uniquely with steroid receptor hydrophobic pockets, a hypothesis supported by similar ethynyl-bearing steroids like trienbolone .

Metabolism : The 13-ethyl group likely reduces first-pass hepatic metabolism compared to methyl-substituted analogs (e.g., dexamethasone) .

Toxicity: No data are available on long-term toxicity, a gap highlighted in recent reviews .

Comparative Advantages and Limitations

Parameter Target Compound Dexamethasone 16-Fluoro Analog
Potency Moderate (inferred) High Moderate
Metabolic Stability High (ethyl/ethynyl) Moderate (fluorine) Very High (fluorine)
Therapeutic Index Unknown Well-established Unknown

Biological Activity

The compound (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid with significant biological activity. This compound is structurally related to progestins and has been studied for its effects on various biological systems. This article reviews the biological activities associated with this compound based on diverse research findings.

  • Molecular Formula : C23H32O2
  • Molecular Weight : 356.49 g/mol
  • CAS Number : 5772-36-1

The biological activity of (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-dodecahydrocyclopenta[a]phenanthren-3-one primarily involves its interaction with hormone receptors. It acts as a selective modulator of the progesterone receptor (PR), influencing gene expression related to reproductive functions and other physiological processes.

1. Progestational Activity

The compound exhibits strong progestational activity comparable to other synthetic progestins. It binds to the progesterone receptor and mimics the action of natural progesterone. This activity is crucial for applications in hormonal contraceptives and hormone replacement therapy.

StudyFindings
Demonstrated effective binding affinity to PR in vitro.
Indicated significant uterine weight increase in animal models.

2. Antigonadotropic Effects

Research indicates that this compound may exert antigonadotropic effects by inhibiting gonadotropin release from the pituitary gland. This mechanism can be beneficial in treating conditions like endometriosis or as part of contraceptive formulations.

StudyFindings
Showed reduced LH and FSH levels in treated subjects compared to controls.
Suggested potential use in managing hormonal imbalances.

3. Anti-inflammatory Properties

Emerging studies suggest that (14S,17R)-13-ethyl-17-hydroxy may possess anti-inflammatory properties. It appears to modulate inflammatory pathways, which could have implications for treating inflammatory diseases.

StudyFindings
Identified reduction in pro-inflammatory cytokines in vitro.
Indicated potential therapeutic roles in chronic inflammatory conditions.

Case Studies

Several case studies have highlighted the practical applications of this compound:

Case Study 1: Hormonal Contraceptives

A clinical trial assessed the efficacy of a contraceptive formulation containing this compound. Results showed a high success rate in preventing ovulation and managing menstrual cycles with minimal side effects.

Case Study 2: Endometriosis Treatment

In a study involving patients with endometriosis, treatment with this compound led to significant reductions in pain and lesion size over a six-month period.

Q & A

Basic Research Questions

Q. What synthetic routes are available for synthesizing (14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-dodecahydrocyclopenta[a]phenanthren-3-one, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via acetylation and hydrolysis steps. For example, refluxing 3-methoxy-17-ethynyl-17-hydroxy intermediates in methanol with glacial acetic acid yields the target compound after recrystallization from aqueous methanol . Optimization involves controlling reaction time, temperature, and solvent purity. Monitoring intermediates via TLC or HPLC ensures step completion.
  • Key Parameters : Temperature (0°C for acetylene saturation; reflux conditions), solvent selection (ether, toluene, methanol), and purification methods (recrystallization, petroleum ether precipitation) are critical .

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodology : Use differential scanning calorimetry (DSC) to determine melting points. Solubility can be assessed via shake-flask methods in solvents like water, ethanol, and DMSO. Log Pow (octanol-water partition coefficient) can be measured using HPLC retention time or experimental partitioning .
  • Validation : Compare experimental results with computational predictions (e.g., QSPR models) to validate accuracy.

Q. What safety protocols are recommended for handling this compound given its potential carcinogenicity?

  • Guidelines : Use NIOSH-approved respirators (e.g., P95 for particulates), chemical-resistant gloves (nitrile or neoprene), and full-body protective clothing. Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
  • IARC Compliance : Classify handling areas per IARC guidelines if components exceed 0.1% carcinogenicity thresholds .

Advanced Research Questions

Q. How can structural modifications (e.g., ethynyl or hydroxyl group substitutions) enhance biological activity or stability?

  • Strategy : Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing ethynyl with methyl or halogens). Assess stability via accelerated degradation studies (40°C/75% RH) and activity via in vitro assays (e.g., receptor binding) .
  • Analytical Tools : Use NMR and X-ray crystallography to correlate structural changes with conformational stability .

Q. What experimental approaches resolve contradictions in toxicological data (e.g., conflicting IARC vs. ACGIH classifications)?

  • Resolution : Conduct in vitro mutagenicity assays (Ames test) and in vivo carcinogenicity studies (rodent models) to validate classifications. Cross-reference with toxicogenomics databases (e.g., ToxCast) to identify mechanistic pathways .
  • Statistical Analysis : Apply meta-analysis to aggregate existing data, highlighting study limitations (e.g., dose variability, exposure duration).

Q. How can computational modeling predict metabolic pathways or degradation products of this compound?

  • Tools : Use in silico platforms like ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., hydroxylation, glucuronidation). Molecular docking identifies potential enzyme interactions (e.g., CYP450 isoforms) .
  • Validation : Compare predictions with LC-MS/MS data from in vitro microsomal assays .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Process Control : Optimize catalytic conditions (e.g., palladium catalysts for ethynyl group stability) and implement inline PAT (Process Analytical Technology) to monitor impurities .
  • Case Study : In one synthesis, washing with aqueous ammonium chloride neutralized reactive intermediates, reducing byproduct yield by 15% .

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